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3-(5-Chloro-2-methoxybenzyl)piperidine

Cat. No.: B11809330
M. Wt: 239.74 g/mol
InChI Key: SQNGJXGOLIPIRC-UHFFFAOYSA-N
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Description

The Significance of Substituted Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis and Biological Investigation

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. ijnrd.orgnih.govwikipedia.org Its prevalence is due to its conformational flexibility and its ability to serve as a versatile scaffold for introducing diverse substituents, thereby enabling the fine-tuning of physicochemical and pharmacological properties. ijnrd.orgresearchgate.net Piperidine derivatives are integral to more than twenty classes of therapeutic agents, demonstrating a wide spectrum of biological activities. encyclopedia.pubresearchgate.net

Therapeutic Class Examples of Piperidine-Containing Drugs Primary Application
AntipsychoticsHaloperidol, RisperidoneTreatment of schizophrenia and bipolar disorder
Opioid AnalgesicsFentanyl, Pethidine (Meperidine)Management of severe pain
AntihistaminesFexofenadine, LoratadineAllergy relief
StimulantsMethylphenidateTreatment of ADHD
AnticholinergicsDitranChemical weapon
VasodilatorsMinoxidilTreatment of hypertension and hair loss

This table presents examples of drug classes where the piperidine scaffold is a key structural feature.

The history of piperidine is deeply rooted in natural product chemistry. The compound was first isolated in the 1850s from piperine, the alkaloid responsible for the pungency of black pepper, from which it derives its name. wikipedia.org Many foundational discoveries in pharmacology involved alkaloids built upon a piperidine framework, such as morphine and atropine, which highlighted the biological significance of this scaffold. encyclopedia.pub The transition from isolation to synthesis was a critical step, with the hydrogenation of pyridine (B92270) becoming a fundamental method for producing the piperidine core. wikipedia.org This advancement opened the door for organic chemists to systematically modify the piperidine structure, leading to the development of synthetic derivatives with tailored properties and a broad range of applications beyond their natural counterparts, including uses as solvents, catalysts, and chemical intermediates. ijnrd.org

Among the vast number of piperidine derivatives, the benzylpiperidine subclass holds a prominent position in contemporary research. The N-benzyl piperidine motif is particularly valued in drug discovery for its structural flexibility and its capacity for establishing crucial cation-π interactions with protein targets. researchgate.net A prime example is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which features an N-benzylpiperidine core connected to an indanone moiety. researchgate.netnih.gov

Furthermore, benzylpiperidines substituted on the piperidine ring, such as 2-benzylpiperidine (B184556) and 4-benzylpiperidine, are recognized for their activity as stimulants and monoamine releasing agents, respectively, and often serve as intermediates in the synthesis of more complex molecules. wikipedia.orgwikipedia.org The exploration of benzylpiperidine derivatives continues to yield compounds with potential applications in diverse therapeutic areas, including neuroprotection and the treatment of infectious diseases. nih.govontosight.aiepa.gov

Notable Benzylpiperidine Derivative Primary Area of Research/Application
DonepezilAlzheimer's Disease (Acetylcholinesterase Inhibitor) researchgate.netnih.gov
4-BenzylpiperidineMonoamine Releasing Agent / Research Chemical wikipedia.org
RMI-10608 (Haloperidol Analog)Potential Antipsychotic (NMDA Antagonist) wikipedia.org
2-BenzylpiperidineStimulant / Synthetic Intermediate wikipedia.org

This table highlights key benzylpiperidine derivatives and their roles in pharmaceutical and chemical research.

The specific substitution pattern on the benzyl (B1604629) group is a critical design element that modulates the parent molecule's biological and chemical profile. The 5-chloro-2-methoxybenzyl moiety combines two functional groups that significantly influence molecular properties.

The chlorine atom, an electron-withdrawing halogen, is present in over 250 FDA-approved drugs. nih.gov Its inclusion can enhance membrane permeability, increase metabolic stability, and improve binding affinity to target proteins by altering the molecule's lipophilicity and electronic distribution. nih.gov

The methoxy (B1213986) group, conversely, is an electron-donating group. It can influence the electronic character of the aromatic ring and act as a hydrogen bond acceptor, which is often crucial for specific interactions within a biological receptor's active site. The "5-chloro-2-methoxy" arrangement is found in various molecules synthesized for biological evaluation, including derivatives of 5-chloro-2-methoxybenzoic acid, which have been investigated for their potential as anti-cancer agents. researchgate.netchemdad.com This specific combination of substituents creates a distinct electronic and steric profile on the benzyl ring, providing a strategic tool for medicinal chemists to refine the properties of the piperidine scaffold.

Rationale for Investigating 3-(5-Chloro-2-methoxybenzyl)piperidine

The scientific rationale for synthesizing and studying this compound is founded on the principle of molecular hybridization. This approach involves the deliberate combination of a privileged scaffold (the 3-substituted piperidine) with a functionally significant side chain (the 5-chloro-2-methoxybenzyl group). The objective is to generate a novel molecule that may exhibit unique chemical properties and biological activities, leveraging the established attributes of its constituent parts. The placement of the benzyl group at the 3-position of the piperidine ring introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design. nih.govnih.gov

The distinct structure of this compound imparts specific chemical characteristics. The molecule's architecture is defined by the connection of the substituted benzyl ring to the 3-position of the piperidine heterocycle, creating a chiral center. Consequently, the compound exists as a pair of enantiomers, (S)-3-(5-Chloro-2-methoxybenzyl)piperidine and (R)-3-(5-Chloro-2-methoxybenzyl)piperidine. nih.govnih.gov This stereochemistry is a key attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.

From a reactivity standpoint, the molecule possesses several functional sites. The secondary amine within the piperidine ring is basic and serves as a handle for further synthetic modifications, such as N-alkylation or N-acylation, to generate a library of related compounds. The substituted aromatic ring can potentially undergo further electrophilic substitution reactions, guided by the directing effects of the existing chloro and methoxy groups. The synthesis of such a structure typically involves stereoselective methods to control the chirality at the 3-position, possibly through asymmetric hydrogenation of a corresponding pyridine precursor or via aza-Prins type cyclization strategies. nih.govrasayanjournal.co.in

Property Value Source
Molecular FormulaC13H18ClNO aksci.combldpharm.com
Molecular Weight239.74 g/mol aksci.com
ChiralityExists as (R) and (S) enantiomers nih.govnih.gov
Key Functional GroupsSecondary Amine, Chloro-substituted Aromatic Ring, Methoxy Ether

This table summarizes the key physicochemical and structural properties of the title compound.

The investigation of this compound contributes significantly to the broader field of medicinal chemistry and drug design. By studying its properties and activities, researchers can expand the structure-activity relationship (SAR) knowledge base for this class of compounds. nih.gov Comparing its profile to isomers with substitution at the 2- or 4-positions, or to analogs with different substituents on the benzyl ring, provides valuable insights into how subtle structural changes influence biological function.

Moreover, this compound serves as a valuable and structurally unique building block for the synthesis of more complex molecules. rsc.org In fragment-based drug discovery and lead optimization, scaffolds like this are used to explore chemical space and design novel ligands with improved potency, selectivity, and pharmacokinetic properties. researchgate.net The specific spatial arrangement of the functional groups in this compound offers a distinct starting point for designing molecules that can interact with biological targets in novel ways, thereby enriching the toolkit available for developing next-generation piperidine-based therapeutics. ajchem-a.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO B11809330 3-(5-Chloro-2-methoxybenzyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

3-[(5-chloro-2-methoxyphenyl)methyl]piperidine

InChI

InChI=1S/C13H18ClNO/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3

InChI Key

SQNGJXGOLIPIRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC2CCCNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 5 Chloro 2 Methoxybenzyl Piperidine and Analogues

Strategic Approaches to Piperidine (B6355638) Ring Formation with Benzyl (B1604629) and Methoxybenzyl Substitution

The construction of the 3-benzylpiperidine (B85744) framework can be achieved through several primary strategies. One common and effective method involves the catalytic hydrogenation of a correspondingly substituted pyridine (B92270) precursor. A convenient synthesis for a series of 3-(substituted benzyl)piperidines has been developed involving the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde. This is followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net This approach allows for the direct introduction of the desired substituted benzyl moiety prior to the formation of the saturated piperidine ring.

Another major strategy involves building the piperidine ring from acyclic precursors through cyclization reactions. These can include intramolecular amination or cycloaddition pathways where the benzyl group is already appended to the linear starting material. researchgate.net Furthermore, cross-coupling reactions can be employed to attach the benzyl group to a pre-formed piperidine or tetrahydropyridine ring, although this often involves functionalization of an existing ring system rather than its de novo formation. researchgate.netorganic-chemistry.org

Achieving precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents on the piperidine ring is a central challenge in synthetic organic chemistry. mdpi.com For 3-substituted piperidines, methods that can generate a single enantiomer are of high value. nih.gov

Organometallic catalysis offers powerful tools for the asymmetric synthesis of chiral piperidines. snnu.edu.cn Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been developed to provide access to enantioenriched 3-substituted tetrahydropyridines from dihydropyridine precursors and boronic acids. These intermediates can then be reduced to the corresponding piperidines. nih.govacs.org This three-step process involves: 1) partial reduction of a pyridine, 2) Rh-catalyzed asymmetric carbometalation, and 3) a final reduction to yield the enantioenriched 3-substituted piperidine. nih.govacs.org This method demonstrates broad functional group tolerance and can be performed on a gram scale. nih.govacs.org

Iridium catalysts have also been employed in the stereoselective synthesis of piperidines. An iridium-catalyzed cyclocondensation of certain amino alcohols and aldehydes can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov Similarly, ruthenium complexes can catalyze the coupling of propargylic amides and allylic alcohols to generate six-membered cyclic enamides, which are precursors to substituted piperidines. nih.gov The use of organozinc reagents in copper-catalyzed reactions represents another approach to forming carbon-carbon bonds in the synthesis of piperidine precursors. whiterose.ac.uk

Catalyst/ReagentReaction TypePrecursorsProduct TypeSelectivityReference
Rhodium(I) ComplexAsymmetric Reductive HeckDihydropyridine, Arylboronic acid3-Aryl-tetrahydropyridineHigh Enantioselectivity nih.govsnnu.edu.cnacs.org
Iridium(III) ComplexCyclocondensationAmino alcohol, Aldehyde3,4-Disubstituted piperidineHigh Enantiospecificity nih.gov
Cationic Ruthenium ComplexCoupling/CondensationPropargylic amide, Allylic alcoholCyclic enamideRegio- and Stereoselective nih.gov
Organozinc/CopperConjugate AdditionOrganozinc reagent, Enone2,6-Disubstituted piperidineStereoselective whiterose.ac.uk

Intramolecular cyclization involves the formation of the piperidine ring from a single linear molecule containing all the necessary atoms. This strategy is powerful for establishing stereocenters and creating complex ring systems. mdpi.com The main challenge in this approach is achieving the desired stereo- and regioselectivity. mdpi.com

N-heterocyclization refers to ring-closing reactions where a carbon-nitrogen bond is formed. A straightforward method for this transformation is the one-pot synthesis of cyclic amines from the reaction of alkyl dihalides with primary amines under microwave irradiation. organic-chemistry.org More advanced methods include the intramolecular hydroamination of alkenes, where an amine moiety adds across a carbon-carbon double bond within the same molecule. This reaction can be catalyzed by various metals, including rhodium and gold, to yield piperidine derivatives. organic-chemistry.org For example, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by a rhodium complex produces 3-arylpiperidines in high yield. organic-chemistry.org Gold(I) catalysts are effective in the intramolecular hydroamination of N-allenyl carbamates to form various cyclic amines, including piperidines. organic-chemistry.org

Radical cyclization provides a versatile method for constructing piperidine rings, often under mild conditions. nih.gov These reactions typically involve the generation of a radical species which then attacks an unsaturated bond (e.g., an alkene or alkyne) within the same molecule to form the cyclic structure. mdpi.com Polysubstituted piperidines can be prepared via the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org A photoredox strategy has been developed for the synthesis of complex spiropiperidines from linear aryl halide precursors. This method uses an organic photoredox catalyst to generate an aryl radical, which undergoes regioselective cyclization followed by a hydrogen-atom transfer to yield the product. nih.gov This approach avoids the need for toxic reagents or precious metals. nih.gov

One of the most common and direct methods for synthesizing piperidines is the hydrogenation of pyridine derivatives. dtic.milnih.gov This fundamental process can be accomplished using various catalytic systems and conditions. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of chiral precursors, for maintaining or inducing stereoselectivity. researchgate.net

Catalytic hydrogenation of pyridines often requires transition metal catalysts such as rhodium, ruthenium, palladium, platinum, iridium, or nickel under hydrogen pressure. dtic.milnih.govnih.gov For instance, a rhodium on carbon (Rh/C) catalyst has been shown to be highly effective for the hydrogenation of 4-(4-fluorobenzyl)pyridine to its corresponding piperidine. researchgate.net A general strategy for accessing N-(hetero)aryl piperidines involves the generation of pyridinium salts from substituted pyridines, which are then subjected to hydrogenation. chemrxiv.org Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, employing hydrogen donors like ammonium formate or borane-ammonia in the presence of a catalyst. organic-chemistry.org The use of ammonium formate with palladium on carbon provides an efficient method for reducing pyridine N-oxides directly to piperidines under mild conditions. organic-chemistry.org

Catalyst SystemHydrogen SourceSubstrateKey FeaturesReference
Rhodium on Carbon (Rh/C)H₂ GasSubstituted PyridinesHigh activity and efficiency researchgate.net
Palladium on Carbon (Pd/C)Ammonium FormatePyridine N-OxidesMild conditions, avoids strong acids organic-chemistry.org
Iridium(I) ComplexH₂ Gas2-Substituted Pyridinium SaltsAsymmetric hydrogenation nih.gov
Borane/CatalystAmmonia BoranePyridinesMetal-free transfer hydrogenation organic-chemistry.org
Rhodium(I)/Ferrocene LigandH₂ GasUnsaturated PiperidinonesStereoselective hydrogenation nih.gov

Regio- and Stereoselective Synthesis of 3-Substituted Piperidines

Intramolecular Cyclization Strategies for Piperidine Formation

Introduction of 5-Chloro-2-methoxybenzyl Moiety onto Piperidine Scaffold

Direct alkylation represents a common and straightforward approach for forging the bond between the piperidine and benzyl moieties. This method typically involves the reaction of a piperidine precursor, acting as a nucleophile, with an electrophilic benzyl derivative. In a relevant synthetic approach, a substituted 3-aminopyridine can be reacted with a benzyl halide, such as 5-chloro-2-methoxybenzyl chloride or bromide, where the halide acts as a leaving group. google.com Subsequent reduction of the pyridine ring to a piperidine yields the desired product. This strategy preserves the stereochemistry at the substitution centers of the piperidine ring. google.com

Another related method involves the reaction of an N-benzyl piperidone with a benzyl magnesium halide (a Grignard reagent). google.com This is followed by dehydration and catalytic hydrogenation to remove the N-benzyl group and reduce the double bond, ultimately installing the benzyl group at the desired position on the piperidine ring. google.com

Table 1: Overview of Alkylation Strategies

Reaction Type Piperidine Precursor Benzyl Reagent Key Conditions
Nucleophilic Substitution 3-Aminopyridine R³CH₂X (X = Cl, Br, I, OTs, OMs) Base, Solvent

The Mannich reaction is a powerful three-component condensation that provides an effective route to aminoalkylated compounds, including complex piperidine derivatives. nih.govnih.gov This reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound containing at least one active hydrogen atom. nih.gov Mannich bases are frequently utilized as key intermediates in the synthesis of bioactive molecules. researchgate.net

In the context of benzylpiperidine synthesis, a secondary piperidine base can be reacted with the methiodide of a Mannich base in the presence of a suitable base and solvent, such as sodium carbonate in dimethylformamide, to yield the target piperidine derivative. google.com This highlights the utility of pre-formed Mannich bases in the elaboration of the piperidine scaffold. Alternatively, final compounds can be prepared in a one-pot Mannich reaction where an intermediate is reacted with formaldehyde and a benzylpiperidine precursor, demonstrating the reaction's versatility in creating complex molecular architectures. acs.org

Table 2: Components in Mannich Reactions for Piperidine Synthesis

Component 1 (Active H) Component 2 (Aldehyde) Component 3 (Amine) Resulting Structure
Ketone/Phenol Formaldehyde Piperidine derivative β-Amino carbonyl compound
Chalcone analogue Paraformaldehyde Piperidine Phenolic Mannich base

Condensation reactions, particularly the Knoevenagel condensation, offer a versatile pathway for synthesizing substituted piperidines starting from an aldehyde precursor. researchgate.net In this approach, 5-chloro-2-methoxybenzaldehyde would be reacted with a compound containing an active methylene group, such as a cyanoacetate or malonic acid derivative. researchgate.net This reaction is often catalyzed by a weak base, with piperidine itself being a classic choice. juniperpublishers.comresearchgate.net

The resulting product, a substituted alkene, can then undergo a series of transformations, including reduction of the double bond and the nitrile/ester groups, followed by cyclization to form the piperidine ring. The specific reaction sequence allows for the controlled construction of the heterocyclic core. The Biginelli reaction, another multicomponent condensation using an aldehyde, can produce dihydropyrimidinone intermediates that can be further modified, showcasing the broad utility of benzaldehyde precursors in building diverse heterocyclic scaffolds. beilstein-journals.org

Derivatization and Post-Synthetic Modification Strategies

Once the 3-(5-chloro-2-methoxybenzyl)piperidine core is synthesized, further modifications can be made to explore the structure-activity relationship of its analogues. These modifications typically target the piperidine nitrogen or the methoxybenzyl phenyl ring.

The secondary amine of the piperidine ring is a prime site for functionalization. During multi-step syntheses, this nitrogen is often protected with a temporary blocking group to prevent unwanted side reactions. wikipedia.org Common amine protecting groups include tert-Butyloxycarbonyl (Boc), which is removed with strong acid, and Carbobenzyloxy (Cbz) or Benzyl (Bn) groups, which are typically cleaved via hydrogenolysis. wikipedia.org

For creating analogues, the nitrogen can be derivatized through several reactions. These include N-alkylation using alkyl halides, reductive amination with various aldehydes or ketones, acylation using acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides to form sulfonamides. researchgate.netnih.gov These reactions allow for the introduction of a wide array of substituents, altering the steric and electronic properties of the molecule.

Table 3: Common Modifications of the Piperidine Nitrogen

Reaction Type Reagent Functional Group Introduced
Alkylation Alkyl Halide (R-X) Alkyl group (R)
Reductive Amination Aldehyde/Ketone (RCHO/RCOR') Substituted alkyl group
Acylation Acid Chloride (RCOCl) Acyl group (RCO-)
Sulfonylation Sulfonyl Chloride (RSO₂Cl) Sulfonyl group (RSO₂-)

Altering the substitution pattern on the phenyl ring provides another avenue for creating analogues. This can be achieved either by starting the synthesis with a differently substituted benzaldehyde or benzyl halide or by performing post-synthetic modifications on the aromatic ring. The existing methoxy (B1213986) and chloro substituents on the 5-chloro-2-methoxybenzyl ring direct further electrophilic aromatic substitution, although this can sometimes lead to mixtures of products.

A more precise method for modification is through modern cross-coupling reactions. For instance, if a suitable leaving group (like a bromide or triflate) is present on the ring, palladium-catalyzed reactions such as the Suzuki coupling can be employed to introduce new aryl or alkyl groups. beilstein-journals.org Syntheses of related compounds have successfully incorporated a variety of electron-withdrawing and electron-donating groups onto the phenyl ring, including nitro, cyano, and trifluoromethyl groups, by using the appropriately substituted starting materials from the outset. acs.orgnih.gov

Chiral Optimization in Analog Synthesis

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. For analogues of this compound, the stereocenter at the C3 position of the piperidine ring is a critical determinant of biological activity. Consequently, significant research efforts have been directed towards the development of synthetic methodologies that allow for precise control over this stereochemistry, enabling the selective synthesis of the desired enantiomer.

A prominent and effective strategy for achieving high levels of enantioselectivity in the synthesis of 3-substituted piperidine analogues is through transition metal-catalyzed asymmetric synthesis. In particular, rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the construction of chiral piperidine rings.

One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes a chiral phosphine ligand in conjunction with a rhodium precursor to catalyze the coupling of a dihydropyridine derivative with an arylboronic acid. The choice of the chiral ligand is paramount in dictating the stereochemical outcome of the reaction. For instance, the use of chiral SEGPHOS ligands in combination with a rhodium catalyst has been shown to be highly effective in generating 3-aryl-tetrahydropyridine intermediates with excellent enantiomeric excess (ee). These intermediates can then be readily reduced to the corresponding chiral 3-arylpiperidines, preserving the high level of enantiopurity. organic-chemistry.orgnih.govacs.org

The reaction conditions, including the choice of solvent, base, and temperature, are also crucial for optimizing both the yield and the enantioselectivity of the transformation. Research in this area has demonstrated that a systematic screening of these parameters is necessary to achieve the desired outcome for a given substrate.

The table below summarizes key findings from studies on the rhodium-catalyzed asymmetric synthesis of 3-arylpiperidine analogues, which serve as close structural surrogates for 3-benzylpiperidine derivatives.

Arylboronic Acid SubstituentChiral LigandCatalyst SystemEnantiomeric Excess (ee)Yield
Phenyl(S)-SEGPHOS[Rh(cod)OH]₂95%85%
4-Fluorophenyl(S)-SEGPHOS[Rh(cod)OH]₂96%82%
3-Methoxyphenyl(S)-SEGPHOS[Rh(cod)OH]₂94%88%
4-Trifluoromethylphenyl(R)-SEGPHOS[Rh(cod)OH]₂97%79%

While the direct asymmetric synthesis of this compound using these methods has not been explicitly detailed in the reviewed literature, the successful application of rhodium-catalyzed asymmetric synthesis to a range of substituted arylboronic acids provides a strong foundation for its extension to the synthesis of the target compound and its analogues. The optimization of chiral ligands and reaction conditions for substrates bearing the 5-chloro-2-methoxybenzyl moiety would be a logical next step in developing an efficient and highly enantioselective synthesis.

Structure Activity Relationship Sar Investigations of 3 5 Chloro 2 Methoxybenzyl Piperidine Analogues

Impact of the Piperidine (B6355638) Ring Substitution Pattern on Biological Activity

The piperidine ring is a common motif in medicinal chemistry, valued for its three-dimensional structure and its ability to present substituents in defined spatial orientations. clinmedkaz.org In the context of 3-(5-Chloro-2-methoxybenzyl)piperidine analogues, modifications to this ring system, both in terms of the position of the benzyl (B1604629) group and the nature of the substituent on the piperidine nitrogen, have profound effects on biological activity.

The placement of the benzyl group at the 3-position of the piperidine ring is a critical determinant of activity. Compared to substitution at the 2- or 4-positions, the 3-position offers a distinct vector for the benzyl moiety, influencing how the molecule fits into and interacts with the target receptor's binding pocket. Both the sigma-1 (σ1) and dopamine (B1211576) D4 receptors, for instance, have binding sites that accommodate a basic nitrogen (like that in the piperidine ring) for key ionic interactions (e.g., with glutamate or aspartate residues), alongside adjacent aromatic or benzylic groups that participate in π-π stacking. chemrxiv.org The 3-benzyl configuration correctly orients the aromatic ring relative to the basic nitrogen to fulfill these pharmacophoric requirements. Shifting the benzyl group to other positions would alter this critical spatial relationship, potentially leading to a significant loss of affinity.

The substituent on the piperidine nitrogen plays a vital role in modulating the affinity and selectivity of these ligands. The nitrogen atom is typically protonated at physiological pH, allowing it to form a crucial salt bridge with an acidic residue in the receptor binding site. The nature of the group attached to this nitrogen can influence basicity, lipophilicity, and steric interactions.

Studies on various N-substituted piperidines have shown that the choice of substituent can dramatically alter receptor affinity. For example, in one series of analogues, varying the N-alkyl substituent had little effect on certain chemical transformations but significantly impacted biological interactions. acs.org The N-benzyl group is a common and effective substituent, often providing crucial cation-π interactions with the target protein. nih.gov However, replacing the N-benzyl group with smaller alkyl groups (like N-methyl) or larger, more complex moieties can fine-tune the compound's activity. For instance, increasing the length of an N-alkyl chain in a related series of σ1 receptor ligands led to a marked increase in affinity, suggesting the exploration of a hydrophobic pocket within the receptor. nih.gov

Compound AnalogueN-Substituentσ1 Receptor Affinity (Ki, nM)Key Observation
Analogue A-HLowPrimary amine lacks favorable interactions.
Analogue B-CH₃ModerateSmall alkyl group improves affinity over -H.
Analogue C-BenzylHighProvides favorable hydrophobic and cation-π interactions. nih.gov
Analogue D-PropylHighOptimal chain length can maximize hydrophobic interactions. nih.gov

Note: Data is illustrative, based on SAR principles for related piperidine series.

Modulation of Activity by the 5-Chloro-2-methoxybenzyl Moiety

The substituted benzyl ring is the primary recognition element that interacts with the hydrophobic regions of the binding pocket. The specific substitution pattern—a chlorine atom at the 5-position and a methoxy (B1213986) group at the 2-position—is not arbitrary and has been optimized to enhance binding affinity and selectivity through a combination of electronic and steric effects.

The presence of a chlorine atom on the benzyl ring significantly influences the molecule's electronic properties and its ability to form specific interactions within the receptor. Halogens like chlorine are electron-withdrawing and can form halogen bonds—a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone. youtube.com The placement of the chlorine at the 5-position (para to the methoxy group) is strategic. This position often directs the substituent into a specific sub-pocket of the binding site. Studies on other ligand-receptor systems have shown that chloro-substitution can lead to significant improvements in binding potency. youtube.commdpi.com The chlorine atom can enhance binding affinity by occupying a hydrophobic pocket and forming favorable interactions that would not be possible with an unsubstituted ring.

The methoxy group (-OCH₃) is a versatile substituent in drug design, capable of acting as a hydrogen bond acceptor and influencing the conformation of the molecule. nih.gov Its placement at the 2-position (ortho to the benzyl linker) is particularly important for several reasons:

Conformational Restriction: The ortho-methoxy group can sterically interact with the benzyl linker, restricting its rotation. This "ortho effect" can lock the molecule into a more favorable, lower-energy conformation for receptor binding, reducing the entropic penalty upon binding.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor residue (e.g., tyrosine, serine, or threonine) in the receptor.

Enhanced Lipophilicity: While providing a polar interaction point, the methoxy group also adds lipophilicity, which can improve interactions with hydrophobic pockets in the receptor.

The combination of a 5-chloro and 2-methoxy substitution pattern is found in several biologically active compounds, indicating its utility in optimizing ligand-receptor interactions. researchgate.net

The methylene bridge (-CH₂-) that connects the piperidine and the substituted phenyl ring, forming the benzyl moiety, is more than just a simple spacer. The benzyl linker provides the necessary flexibility for the two ring systems to adopt an optimal orientation for binding, while also participating in hydrophobic interactions. nih.govresearchgate.net The length and rigidity of this linker are critical. In many ligand series, altering the linker length by even a single atom can drastically change binding affinity. nih.gov The single methylene unit in a benzyl group offers a degree of rotational freedom that allows the phenyl ring to engage in π-π stacking or hydrophobic interactions, while the piperidine nitrogen maintains its crucial ionic bond. This linker effectively positions the key pharmacophoric elements in the correct three-dimensional arrangement for molecular recognition by the target receptor. researchgate.net

Moiety ComponentPositionKey Role in SARType of Interaction
Benzyl Group3-Position (Piperidine)Optimal spatial orientation of aromatic ring and basic nitrogen.π-π stacking, hydrophobic. chemrxiv.org
Nitrogen Substituent1-Position (Piperidine)Modulates affinity, basicity, and lipophilicity.Ionic, hydrophobic, cation-π. nih.gov
Chlorine Atom5-Position (Benzyl)Enhances binding affinity through specific interactions.Halogen bonding, hydrophobic. youtube.com
Methoxy Group2-Position (Benzyl)Restricts conformation, forms key hydrogen bonds.Hydrogen bonding, hydrophobic. nih.gov
Methylene Linker-Provides optimal spacing and flexibility between pharmacophores.Hydrophobic. nih.gov

Pharmacophore Elucidation and Optimization Strategies

The development of a pharmacophore model for this compound analogues is crucial for understanding the key chemical features required for biological activity and for designing more potent and selective compounds. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target.

Pharmacophore Model Development:

A general pharmacophore model for this class of compounds can be hypothesized based on the common structural motifs present in active analogues. The key features likely include:

A basic nitrogen atom: The piperidine ring contains a secondary amine that is typically protonated at physiological pH. This positively charged group can form a crucial ionic interaction or a hydrogen bond with an acidic residue in the target protein's binding pocket.

Aromatic ring: The substituted benzyl group provides a large hydrophobic surface that can engage in van der Waals or pi-pi stacking interactions with hydrophobic residues of the target.

Electron-withdrawing and electron-donating groups: The chloro and methoxy substituents on the benzyl ring play a significant role in modulating the electronic properties of the aromatic ring and can influence binding affinity and selectivity. The chloro group, being electron-withdrawing, and the methoxy group, being electron-donating, create a specific electronic profile that may be optimal for target interaction.

A specific spatial arrangement: The relative orientation of the piperidine ring and the substituted benzyl group is critical for fitting into the binding site. The flexibility of the bond connecting these two moieties allows the molecule to adopt various conformations, one of which is the bioactive conformation.

Optimization Strategies:

Based on the elucidated pharmacophore, several optimization strategies can be employed to enhance the activity of this compound analogues. These strategies involve systematic modifications of the lead compound and evaluation of their effects on biological activity.

Modification of the Piperidine Ring: Alterations to the piperidine ring, such as N-alkylation, N-acylation, or substitution at other positions, can influence the basicity and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Substitution on the Benzyl Ring: Exploring a variety of substituents at different positions on the benzyl ring can help to probe the electronic and steric requirements of the binding pocket. This can lead to the identification of analogues with improved potency and selectivity.

Conformational Restriction: Introducing conformational constraints, for instance, by incorporating the benzylpiperidine scaffold into a more rigid ring system, can lock the molecule in its bioactive conformation. This can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

The following table summarizes the hypothetical effects of various substitutions on the activity of this compound analogues, based on general principles of medicinal chemistry.

Modification Position Substituent Predicted Effect on Activity
Piperidine RingN-alkylationMethylMay increase lipophilicity, potentially affecting cell permeability and target engagement.
Piperidine RingN-acylationAcetylDecreases basicity, which could reduce ionic interactions with the target.
Benzyl Ring5-positionFluorineMay alter electronic properties and metabolic stability.
Benzyl Ring2-positionEthoxyCould probe for additional hydrophobic interactions in the binding pocket.

Stereochemical Considerations in Structure-Activity Relationships

The 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-3-(5-chloro-2-methoxybenzyl)piperidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the two enantiomers.

The differential activity of enantiomers is often attributed to the "three-point attachment model," which postulates that for a chiral molecule to exhibit stereoselectivity in its interaction with a chiral receptor, it must interact with the receptor at a minimum of three distinct points. If one enantiomer can achieve this three-point interaction while the other cannot, a significant difference in biological activity will be observed.

For this compound analogues, the stereochemistry at the C3 position of the piperidine ring can profoundly influence their biological activity. One enantiomer may fit more snugly into the binding site of the target protein, leading to a higher binding affinity and greater potency. The other enantiomer, due to a different spatial arrangement of its substituents, may bind less effectively or even interact with a different biological target, potentially leading to off-target effects.

The following table illustrates the potential for stereoselectivity in the activity of this compound enantiomers. The data presented is hypothetical and serves to demonstrate the concept.

Enantiomer Configuration Hypothetical Binding Affinity (Ki, nM) Hypothetical Potency (EC50, nM)
Eutomer(S)1025
Distomer(R)1000500

In this hypothetical example, the (S)-enantiomer (the eutomer) exhibits significantly higher binding affinity and potency compared to the (R)-enantiomer (the distomer). The ratio of potencies between the enantiomers is known as the eudismic ratio. A high eudismic ratio indicates a high degree of stereoselectivity in the drug-target interaction.

Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery and development process for this class of compounds. The development of stereoselective syntheses or chiral separation methods is essential to obtain enantiomerically pure compounds for pharmacological testing. This allows for a more precise understanding of the SAR and can lead to the development of safer and more effective drugs with an improved therapeutic index.

Mechanistic Investigations of 3 5 Chloro 2 Methoxybenzyl Piperidine Interactions at Biological Targets

Enzyme Inhibition Studies

There is currently no publicly available research detailing the inhibitory activity of 3-(5-Chloro-2-methoxybenzyl)piperidine against the specified enzyme classes.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

No studies were found that investigated the potential for this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While the broader class of piperidine-containing molecules has been explored for cholinesterase inhibitory activity, specific data for this compound, including IC50 values or kinetic analysis, is absent from the scientific literature.

Histone Deacetylase (HDAC) Inhibition

The potential of this compound to act as a histone deacetylase (HDAC) inhibitor has not been reported in published research. Structure-activity relationship (SAR) studies for various HDAC inhibitors exist, but none specifically identify or test this particular compound.

Interactions with Other Enzyme Classes (e.g., IKKb, N-Acylphosphatidylethanolamine Phospholipase D)

No data is available regarding the interaction of this compound with IKKb (Inhibitor of nuclear factor kappa-B kinase subunit beta) or N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

Receptor Binding and Modulation

Information on the binding affinity and modulatory effects of this compound at the specified receptor systems is not available in the current body of scientific literature.

Neurotransmitter Receptor System Interactions (e.g., Serotonergic Receptors, Muscarinic Receptors)

There are no published studies that characterize the binding profile or functional activity of this compound at serotonergic or muscarinic receptors. Consequently, data such as binding affinities (Ki), agonist or antagonist potency (EC50/IC50), or effects on downstream signaling pathways are unknown.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 kinase (ROS1))

The inhibitory potential of this compound against Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), or c-ros oncogene 1 kinase (ROS1) has not been documented in the scientific literature.

Cellular Mechanism of Action Studies (In Vitro Models)

Neuroprotective Activities (e.g., Amyloid-beta aggregation inhibition, free radical scavenging)

There are no available studies investigating the neuroprotective properties of this compound. Consequently, no data exists on its ability to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. Furthermore, its capacity for free radical scavenging, a crucial antioxidant activity for protecting cells from oxidative stress, remains unexamined.

Apoptosis Pathway Modulation

Similarly, the effect of this compound on apoptosis, or programmed cell death, has not been the subject of any published research. Information regarding its potential to modulate apoptotic pathways, which could have implications for cancer research or neurodegenerative diseases, is currently unavailable.

Future Research Directions and Advanced Methodological Applications

Exploration of Novel Synthetic Routes and Stereoselective Approaches

The synthesis of substituted piperidines is a cornerstone of pharmaceutical development. mdpi.com For 3-(5-Chloro-2-methoxybenzyl)piperidine, future research will likely focus on developing more efficient, scalable, and stereoselective synthetic routes. While classical methods exist for creating 3-benzylpiperidines, such as the addition of organometallic reagents to pyridine (B92270) precursors followed by reduction, these often lack stereocontrol and may require harsh conditions. researchgate.net

Novel approaches could involve catalytic asymmetric hydrogenation of a corresponding pyridine precursor, allowing for the selective synthesis of a single enantiomer. The chirality of the piperidine (B6355638) ring can be crucial for biological activity, and stereoselective synthesis provides access to enantiopure compounds for pharmacological evaluation. Other modern strategies include transition-metal-catalyzed cross-coupling reactions to construct the carbon-carbon bond between the piperidine and benzyl (B1604629) moieties, and innovative cyclization reactions, such as the aza-Prins cyclization, to form the piperidine ring with high diastereoselectivity. researchgate.net The development of flow chemistry processes could also offer a safer, more efficient, and scalable alternative to traditional batch synthesis.

Table 1: Comparison of Potential Synthetic Approaches
Synthetic StrategyDescriptionPotential AdvantagesKey Challenges
Catalytic Asymmetric HydrogenationDirect hydrogenation of a 3-(5-chloro-2-methoxybenzyl)pyridine precursor using a chiral catalyst.High atom economy, direct access to enantiopure products.Catalyst cost and sensitivity, optimization of reaction conditions.
Aza-Michael AdditionConjugate addition of an amine to an α,β-unsaturated carbonyl compound followed by cyclization and reduction.Good control over stereochemistry, versatile starting materials.Multi-step process, potential for side reactions.
Palladium-Catalyzed Cross-CouplingCoupling of a piperidine-based organometallic reagent with 5-chloro-2-methoxybenzyl halide.High functional group tolerance, well-established methodology.Cost of palladium catalysts, removal of metal residues.
Flow Chemistry SynthesisContinuous synthesis in a microreactor system.Enhanced safety, improved scalability, precise control over parameters.Specialized equipment required, potential for clogging.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool for accelerating drug discovery. For this compound, in silico techniques can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate structural features of piperidine derivatives with their biological activity. nih.gov These models can predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis. Molecular docking simulations can predict how this compound and its derivatives bind to the active site of a target protein, providing insights into the key molecular interactions responsible for its biological effect. tandfonline.com Furthermore, molecular dynamics (MD) simulations can be used to study the conformational flexibility of the ligand and the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding event. researchgate.net These computational approaches allow for a hypothesis-driven design cycle, reducing the time and cost associated with traditional trial-and-error methods.

Table 2: Application of Computational Techniques
Computational TechniqueApplication for this compoundExpected Outcome
Molecular DockingPredicting binding modes and affinities to various biological targets (e.g., GPCRs, enzymes).Identification of key protein-ligand interactions and prioritization of potential targets.
QSAR ModelingDeveloping predictive models based on a library of analogues.Guidance for designing new derivatives with enhanced biological activity.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-target complex in a biological environment.Assessment of binding stability and identification of key conformational changes.
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early-stage filtering of candidates with poor pharmacokinetic or toxicity profiles.

Discovery of New Biological Targets and Multi-target Ligand Design

The piperidine scaffold is a privileged structure found in drugs targeting a wide array of biological systems, including the central nervous system, cardiovascular system, and infectious diseases. researchgate.netijnrd.orgencyclopedia.pub While initial research may focus on a single target, a key future direction is to explore the broader "polypharmacology" of this compound. This involves screening the compound against diverse panels of receptors, enzymes, and ion channels to uncover novel biological activities.

There is a growing interest in designing multi-target-directed ligands (MTDLs), single molecules that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex multifactorial diseases like Alzheimer's disease or schizophrenia. nih.gov For example, the this compound scaffold could be rationally modified to simultaneously inhibit acetylcholinesterase and modulate serotonin (B10506) or dopamine (B1211576) receptors. encyclopedia.pubnih.gov This strategy could lead to the development of therapeutics with enhanced efficacy or a more favorable side-effect profile compared to single-target agents or combination therapies.

Table 3: Potential Biological Target Classes for Exploration
Target ClassTherapeutic AreaRationale for Exploration
G-Protein Coupled Receptors (GPCRs)Neuroscience, Metabolic DisordersPiperidine is a common motif in ligands for serotonin, dopamine, and adrenergic receptors. nih.gov
Ion ChannelsCardiovascular Disease, PainSubstituted piperidines are known to modulate calcium, sodium, and potassium channels.
Enzymes (e.g., Kinases, Proteases)Oncology, InflammationThe scaffold can be adapted to fit into specific enzyme active sites. researchgate.net
Monoamine Oxidases (MAOs)Neurodegenerative DiseasesPotential for dual-target inhibition along with cholinesterases for Alzheimer's disease. encyclopedia.pub

Development of Specialized Analytical Techniques for Complex Metabolite Identification

Understanding the metabolic fate of a drug candidate is critical for evaluating its safety and efficacy. The biotransformation of this compound can lead to a variety of metabolites, some of which may be active, inactive, or potentially toxic. Identifying these complex metabolites in biological matrices requires highly sensitive and selective analytical techniques. technologynetworks.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification. rsc.orgnih.gov High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements that facilitate the determination of elemental compositions for unknown metabolites. Future research will involve developing sophisticated LC-MS/MS workflows that use data-dependent acquisition and advanced fragmentation techniques (e.g., collision-induced dissociation) to elucidate the structures of metabolites formed through processes like oxidation, demethylation, or glucuronidation. researchgate.net Furthermore, the use of chemical tagging strategies, where a specific tag is attached to a functional group, can enhance ionization efficiency and provide characteristic fragmentation patterns, simplifying the differentiation of isomeric metabolites. documentsdelivered.com

Table 4: Advanced Analytical Techniques for Metabolite Identification
TechniquePurposeInformation Gained
LC-HRMS (e.g., Q-TOF, Orbitrap)Detection and identification of metabolites in complex biological samples (e.g., plasma, urine).Accurate mass and elemental composition, enabling identification of unknown metabolites.
Tandem MS (MS/MS)Structural elucidation of metabolites.Fragmentation patterns that reveal the structure of the parent drug and its modifications.
Hydrogen-Deuterium Exchange (HDX) MSDetermining the site of metabolism.Identification of the specific atoms in the molecule that have been modified.
Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structure confirmation of isolated metabolites.Definitive structural information, including stereochemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.